1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate
Description
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate is a halogenated pyridinone derivative characterized by a 4(1H)-pyridinone core substituted with a 2-methyl group, a 2,6-dichlorobenzyl group at position 3, and a 4-chlorophenyl ketone ethyl chain at position 1. The monohydrate form indicates the presence of a water molecule in its crystalline lattice, which may influence its stability and solubility .
The compound’s synthesis likely involves multi-step organic reactions, including alkylation and condensation, as seen in analogous chlorinated heterocycles (e.g., the synthesis of N-substituted indazole derivatives described in ). Its structure determination would typically employ crystallographic tools such as the SHELX system (e.g., SHELXL for refinement), which is widely used for small-molecule analysis .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl3NO2/c1-13-16(11-17-18(23)3-2-4-19(17)24)20(26)9-10-25(13)12-21(27)14-5-7-15(22)8-6-14/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLCYJOAPZDSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC(=O)C2=CC=C(C=C2)Cl)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121813 | |
| Record name | 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-[(2,6-dichlorophenyl)methyl]-2-methyl-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866143-72-8 | |
| Record name | 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-[(2,6-dichlorophenyl)methyl]-2-methyl-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866143-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-[(2,6-dichlorophenyl)methyl]-2-methyl-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate is a synthetic compound belonging to the pyridinone class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglia, suggesting its potential use in neuroinflammatory conditions like Parkinson's disease .
- Antimicrobial Properties : Studies have indicated that derivatives of pyridinones exhibit significant antibacterial activity against various pathogens, making them promising candidates for antibiotic development .
- Anticancer Effects : Preliminary research suggests that this compound may induce apoptosis in cancer cells, although detailed mechanisms remain to be elucidated.
Biological Activity Data Table
Case Studies
-
Neuroinflammation Study :
A study investigated the effects of the compound on LPS-induced neuroinflammation. Results indicated that treatment with the compound significantly reduced the levels of pro-inflammatory cytokines and NO production in microglial cells, suggesting a protective effect against neurodegenerative diseases . -
Antimicrobial Assessment :
A series of derivatives based on this pyridinone were tested against common bacterial strains. One derivative showed potent activity against Micrococcus luteus with an MIC of 3.9 µg/mL, highlighting the potential for developing new antibacterial agents from this class of compounds . -
Cancer Cell Line Study :
In vitro studies demonstrated that the compound could induce apoptosis in specific cancer cell lines, contributing to its profile as a potential anticancer agent. Further molecular docking studies are required to understand its binding affinities and mechanisms at a molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituent effects and known chlorinated heterocycles:
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Hypothesized Properties
Key Observations:
- Chlorine Effects: The 2,6-dichlorobenzyl group in the target compound is shared with the indazole derivative in .
- Hydration State: The monohydrate form may offer improved crystallinity compared to anhydrous forms, as seen in other pharmaceutical hydrates (e.g., β-lactam antibiotics).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
